molecular formula C38H76ClNO4 B008395 Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride CAS No. 97158-31-1

Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride

Cat. No. B008395
CAS RN: 97158-31-1
M. Wt: 646.5 g/mol
InChI Key: VHIZYFAEPDWBFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DODAC is a synthetic cationic lipid that has been extensively studied for its ability to form liposomes and its potential applications in various fields of research. The synthesis of DODAC is relatively simple and involves the reaction of dimethylamine with octadecyl chloride, followed by quaternization with ethylene oxide.

Mechanism Of Action

The mechanism of action of DODAC-based liposomes involves the fusion of the liposomes with the cell membrane, followed by the release of the encapsulated therapeutic agent into the cell. The cationic nature of DODAC allows the liposomes to interact with negatively charged cell membranes, facilitating their uptake by cells.

Biochemical And Physiological Effects

DODAC-based liposomes have been shown to have minimal toxicity and immunogenicity, making them suitable for use in vivo. However, the use of cationic lipids such as DODAC can lead to the activation of the immune system and the induction of proinflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using DODAC-based liposomes in lab experiments include their ability to encapsulate a wide range of therapeutic agents, their ease of preparation, and their biocompatibility. However, the limitations of using DODAC-based liposomes include their potential toxicity and immunogenicity, as well as their tendency to aggregate and form larger structures.

Future Directions

For the use of DODAC-based liposomes in scientific research include the development of more efficient and targeted delivery systems, the optimization of liposome composition and structure, and the exploration of new applications in fields such as regenerative medicine and tissue engineering.

Synthesis Methods

The synthesis of DODAC involves the reaction of dimethylamine with octadecyl chloride to form dimethyloctadecylamine, which is then quaternized with ethylene oxide to form DODAC. The purity and yield of DODAC can be improved by various purification methods, such as column chromatography, recrystallization, and precipitation.

Scientific Research Applications

DODAC is widely used in scientific research for its ability to form liposomes, which are used as vehicles for drug delivery, gene therapy, and vaccine development. DODAC-based liposomes have been shown to be effective in delivering a wide range of therapeutic agents, including anticancer drugs, antibiotics, and nucleic acids.

properties

CAS RN

97158-31-1

Product Name

Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride

Molecular Formula

C38H76ClNO4

Molecular Weight

646.5 g/mol

IUPAC Name

bis(2-hexadecanoyloxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C38H76NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(40)42-35-33-39(3,4)34-36-43-38(41)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1

InChI Key

VHIZYFAEPDWBFM-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.[Cl-]

Other CAS RN

97158-31-1

synonyms

dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride; DIPALMITOYLETHYL DIMONIUM CHLORIDE; Ethanaminium, N,N-dimethyl-2-(1-oxohexadecyl)oxy-N-2-(1-oxohexadecyl)oxyethyl-, chloride; Bis[2-(hexadecanoyloxy)ethyl]dimethylaminium·chloride

Origin of Product

United States

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